molecular formula C13H13N3O4S B5659131 4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B5659131
M. Wt: 307.33 g/mol
InChI Key: MQIGERCRGSSSTA-UHFFFAOYSA-N
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Description

4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a phenyl acetate group, which is an ester formed from phenol and acetic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with formic acid or other suitable reagents under acidic conditions. This reaction results in the formation of 1,3,4-thiadiazole-2-thiol.

    Methoxymethylation: The thiadiazole-2-thiol is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethyl group.

    Carbamoylation: The methoxymethylated thiadiazole is then reacted with an isocyanate derivative to form the carbamoyl group.

    Esterification: Finally, the phenyl acetate group is introduced by reacting the carbamoylated thiadiazole with phenyl acetate under suitable esterification conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxymethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives, reduced esters.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research has explored the compound’s potential as a therapeutic agent. Its ability to inhibit certain enzymes and pathways is of interest in the treatment of diseases such as cancer and infections.

    Industry: The compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(Methyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
  • 4-{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
  • 4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl benzoate

Uniqueness

4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. The combination of the thiadiazole ring and the phenyl acetate group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8(17)20-10-5-3-9(4-6-10)12(18)14-13-16-15-11(21-13)7-19-2/h3-6H,7H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGERCRGSSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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